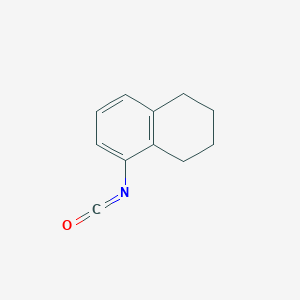
4-Benzyloxybenzylamine
概要
説明
4-Benzyloxybenzylamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Studies
4-Benzyloxybenzylamine and related compounds have been studied for their metabolic profiles. Šuláková et al. (2021) investigated the metabolism of 25CN-NBOMe, a derivative of this compound, in various models including rats and human liver microsomes. The study focused on identifying the primary and secondary metabolic pathways, providing valuable insights into the metabolism of N-benzylphenethylamines (Šuláková et al., 2021).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been a subject of research. Abiedalla et al. (2021) conducted a study on the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, exploring the gas chromatographic separations and mass spectral characteristics of these compounds (Abiedalla et al., 2021).
Pharmacological Effects
The pharmacological effects of N-benzyl substituted derivatives of phenethylamines, which include this compound structures, have been explored. Halberstadt and Geyer (2014) studied the effects of such compounds on the head twitch response in mice, providing insights into the activation of 5-HT(2A) receptors by these hallucinogens (Halberstadt & Geyer, 2014).
Application in Liquid Crystal Technology
Research by Jamain and Khairuddean (2021) on benzylidene-based molecules containing two Azomethine units, which can include this compound derivatives, has contributed to the field of liquid crystal technology. Their study focused on the synthesis, characterization, and analysis of liquid crystal mesophases of these compounds (Jamain & Khairuddean, 2021).
Catalytic Applications
The application of this compound derivatives in catalysis has been studied by Goodman and Detty (2004). They investigated the use of aryl benzyl selenoxides, which can be synthesized from this compound, as catalysts for the bromination of organic substrates (Goodman & Detty, 2004).
Safety and Hazards
作用機序
Target of Action
4-Benzyloxybenzylamine is a synthetic analogue of the amino acid phenylalanine . Its primary target is the enzyme tyrosinase , which plays a crucial role in the production of melanin, the pigment responsible for skin color .
Mode of Action
This compound acts as a potent inhibitor of tyrosinase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the oxidation of phenols, thereby inhibiting the production of melanin .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin in cells. By inhibiting tyrosinase, this compound reduces melanin production, which can lead to a decrease in skin pigmentation .
Result of Action
This compound has been shown to be effective in inhibiting cell proliferation and inducing apoptosis in melanoma cells . This suggests that it may have potential therapeutic applications in the treatment of melanoma .
生化学分析
Biochemical Properties
4-Benzyloxybenzylamine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme tyrosinase . Tyrosinase is crucial in the biosynthesis of melanin, and the inhibition of this enzyme by this compound can prevent melanin formation. This interaction is particularly relevant in studies related to skin pigmentation and melanoma. Additionally, this compound has shown strong antimicrobial effects against both gram-positive and gram-negative bacteria .
Cellular Effects
This compound has been observed to influence various cellular processes. It is effective in inhibiting cell proliferation and inducing apoptosis in melanoma cells . This compound’s ability to block tyrosinase activity is believed to contribute to its anti-aging properties by preventing melanin formation. Furthermore, this compound exhibits strong antimicrobial effects, making it a potential candidate for use as a skin protectant, especially in immunosuppressive conditions such as HIV or organ transplantation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of tyrosinase . This enzyme inhibition prevents the conversion of tyrosine to melanin, thereby reducing melanin synthesis. Additionally, this compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit bacterial growth . The compound’s interaction with tyrosinase and its antimicrobial action highlight its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its inhibitory effects on tyrosinase and its antimicrobial properties, making it a reliable compound for extended research applications .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tyrosinase activity and exhibits antimicrobial properties without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver and kidney damage . These findings underscore the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis and degradation of phenylalanine derivatives . The compound interacts with enzymes such as tyrosinase and other cofactors involved in melanin synthesis. Its inhibition of tyrosinase disrupts the normal metabolic flux, leading to reduced melanin production . Additionally, this compound’s antimicrobial action may influence metabolic pathways in bacteria, contributing to its bactericidal effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its affinity for tyrosinase and other cellular components. Studies have shown that this compound accumulates in melanin-producing cells, where it exerts its inhibitory effects on melanin synthesis . Its antimicrobial properties also suggest that it can penetrate bacterial cell walls and disrupt bacterial metabolism .
Subcellular Localization
This compound is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its subcellular localization is directed by targeting signals that guide the compound to specific compartments where tyrosinase is active. This localization is crucial for its inhibitory effects on melanin synthesis. Additionally, this compound’s antimicrobial action involves its localization within bacterial cells, where it disrupts cellular processes and inhibits growth .
特性
IUPAC Name |
(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJFXVTTCGROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401632 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22171-15-9 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(benzyloxy)phenyl)]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


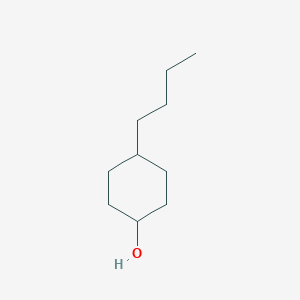
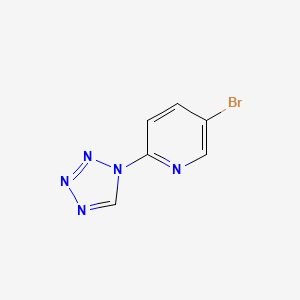
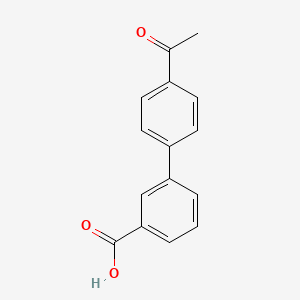
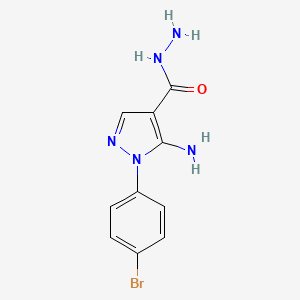


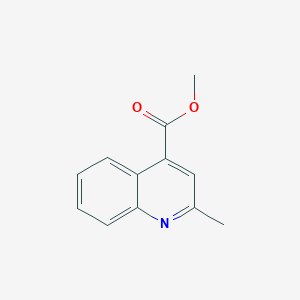
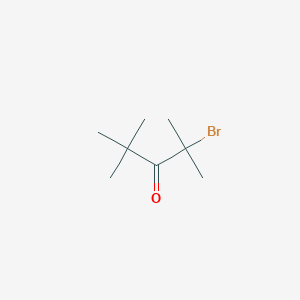
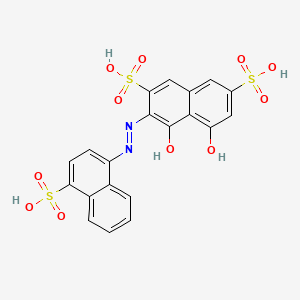
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

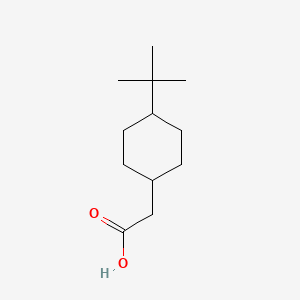
![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)
